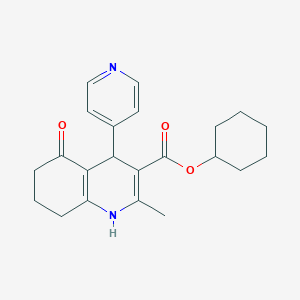![molecular formula C14H18N4O4 B5136681 2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)
2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide, commonly known as CEP-26401, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that plays a crucial role in the DNA repair pathway, and its inhibition has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents.
Mécanisme D'action
CEP-26401 works by inhibiting the activity of 2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide, an enzyme involved in the DNA repair pathway. This compound is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) (PAR) chains on target proteins, which recruit DNA repair proteins to the site of damage. Inhibition of this compound prevents the formation of PAR chains and impairs the DNA repair pathway, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects
CEP-26401 has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as radiation and chemotherapy, and to have synergistic effects with other cancer therapies. CEP-26401 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CEP-26401 in lab experiments include its potency and selectivity for 2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide, which allows for specific targeting of the DNA repair pathway. The limitations of using CEP-26401 in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
For research on CEP-26401 include the development of more efficient synthesis methods to increase its availability and reduce its cost. Further preclinical studies are needed to evaluate the safety and efficacy of CEP-26401 in combination with other cancer therapies, as well as in different types of cancer. Clinical trials are also needed to evaluate the potential therapeutic applications of CEP-26401 in cancer treatment. Finally, further research is needed to elucidate the molecular mechanisms underlying the anti-tumor activity of CEP-26401 and to identify potential biomarkers of response to the compound.
Méthodes De Synthèse
The synthesis of CEP-26401 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrrolidine ring, which is achieved through a condensation reaction between a pyrrolidine-2,5-dione derivative and a propoxyphenyl hydrazine derivative. The resulting product is then subjected to a series of chemical transformations to yield the final product, CEP-26401.
Applications De Recherche Scientifique
CEP-26401 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as radiation and chemotherapy, by inhibiting the DNA repair pathway. This leads to increased DNA damage and ultimately cell death. CEP-26401 has also been shown to have synergistic effects with other cancer therapies, such as immune checkpoint inhibitors and targeted therapies.
Propriétés
IUPAC Name |
[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-2-7-22-10-5-3-9(4-6-10)18-12(19)8-11(13(18)20)16-17-14(15)21/h3-6,11,16H,2,7-8H2,1H3,(H3,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQCJOUCGKSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1H-indol-2-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5136602.png)
![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)
![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)
![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5136661.png)
amine oxalate](/img/structure/B5136663.png)

![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)


![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5136688.png)
![3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5136703.png)
![2-[2-chloro-5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5136709.png)
